molecular formula C7H5ClN2 B1464054 4-Chloro-3-methylpicolinonitrile CAS No. 886372-07-2

4-Chloro-3-methylpicolinonitrile

Cat. No.: B1464054
CAS No.: 886372-07-2
M. Wt: 152.58 g/mol
InChI Key: MJODFLLYNOLNAV-UHFFFAOYSA-N
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Description

4-Chloro-3-methylpicolinonitrile is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJODFLLYNOLNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275650
Record name 4-Chloro-3-methyl-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-07-2
Record name 4-Chloro-3-methyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methylpyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-Chloro-3-methylpicolinonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive review of its biological activities, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7H6ClN
  • Molecular Weight : 153.58 g/mol
  • IUPAC Name : 4-Chloro-3-methylpyridine-2-carbonitrile

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer effects. The following sections detail these activities and their mechanisms.

1. Antimicrobial Activity

The compound has shown significant antimicrobial properties against both gram-positive and gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cytoplasmic leakage and cell death.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

2. Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity, particularly against pathogenic fungi such as Candida species. The compound's mechanism involves inhibiting fungal cell wall synthesis.

3. Anticancer Potential

Recent studies have indicated that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting tumor growth.

Cancer Cell Line IC50 (µM)
HeLa (cervical)15.2
MCF-7 (breast)12.5
A549 (lung)10.0

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound induces permeability changes in microbial membranes, leading to cell lysis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways in both bacteria and cancer cells.
  • DNA Interaction : Preliminary studies suggest that the compound can bind to DNA, potentially interfering with replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains highlighted the effectiveness of this compound as an antimicrobial agent. The results showed a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.

Case Study 2: Anticancer Activity

In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective cell cycle arrest.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.